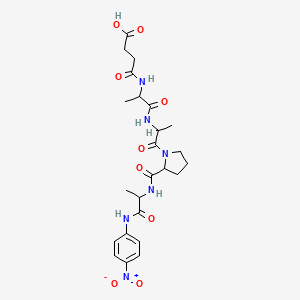
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA, also known as N-Succinyl-DL-alanyl-DL-alanyl-DL-prolyl-DL-alanine p-nitroanilide, is a synthetic peptide substrate. It is commonly used in biochemical assays to detect the activity of specific proteases, such as prolyl endopeptidase. This compound is particularly valuable in research settings due to its ability to release p-nitroaniline upon enzymatic cleavage, which can be measured spectrophotometrically.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous quality control measures, including mass spectrometry and HPLC, to confirm the identity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by specific proteases, resulting in the cleavage of the peptide bond and release of p-nitroaniline.
Common Reagents and Conditions
The enzymatic hydrolysis of this compound typically requires the presence of a protease such as prolyl endopeptidase. The reaction is carried out in a buffered solution, often at a pH that is optimal for the enzyme’s activity. Common buffers include phosphate-buffered saline (PBS) and HEPES buffer.
Major Products Formed
The primary product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color and can be quantified using spectrophotometry.
Aplicaciones Científicas De Investigación
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA is widely used in scientific research for various applications:
Biochemistry: It serves as a substrate for detecting and quantifying the activity of proteases, particularly prolyl endopeptidase.
Molecular Biology: The compound is used in enzyme kinetics studies to understand the catalytic mechanisms of proteases.
Medicine: Research involving this compound contributes to the development of diagnostic assays for diseases related to protease activity.
Industry: The compound is utilized in quality control processes to ensure the activity and stability of protease enzymes used in industrial applications.
Mecanismo De Acción
The mechanism of action of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA involves its recognition and cleavage by specific proteases. The protease binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond, resulting in the release of p-nitroaniline. This reaction can be monitored spectrophotometrically, providing a quantitative measure of protease activity.
Comparación Con Compuestos Similares
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for detecting chymotrypsin activity.
Suc-Ala-Ala-Pro-Leu-pNA: Used for measuring the activity of elastase and other proteases.
Suc-Ala-Ala-Val-Ala-pNA: A substrate for various proteases, including trypsin and chymotrypsin.
Uniqueness
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Ala-pNA is unique due to its specific recognition by prolyl endopeptidase. This specificity makes it an ideal substrate for studying the activity and inhibition of this particular enzyme, which is not as effectively achieved with other similar compounds.
Propiedades
IUPAC Name |
4-[[1-[[1-[2-[[1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O9/c1-13(25-19(31)10-11-20(32)33)21(34)27-15(3)24(37)29-12-4-5-18(29)23(36)26-14(2)22(35)28-16-6-8-17(9-7-16)30(38)39/h6-9,13-15,18H,4-5,10-12H2,1-3H3,(H,25,31)(H,26,36)(H,27,34)(H,28,35)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQHAQUESIKHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
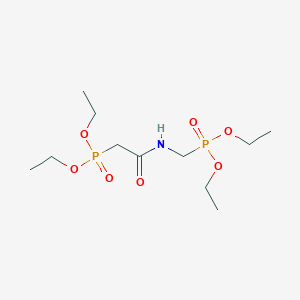


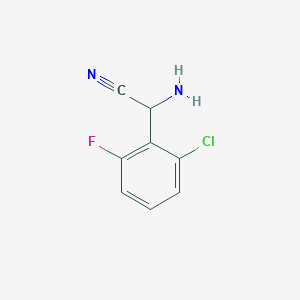

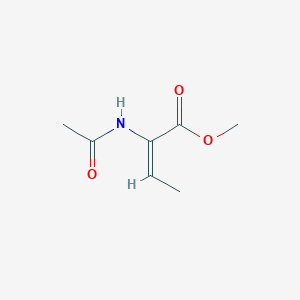

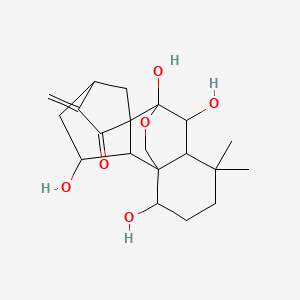
![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)

